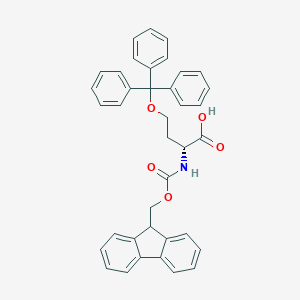

Fmoc-D-asp-NH2

説明

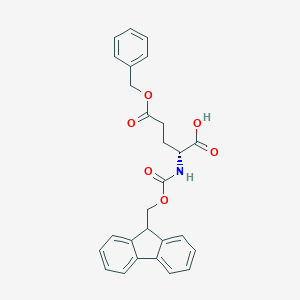

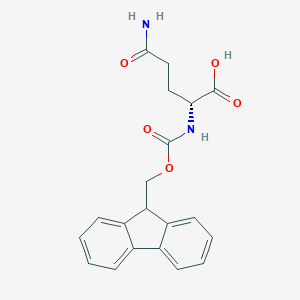

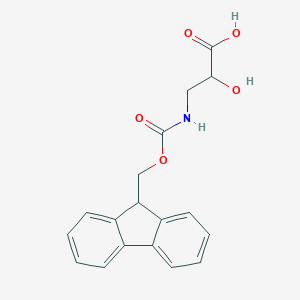

Fmoc-D-asp-NH2 is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .

Synthesis Analysis

Fmoc-Modified Amino Acids and Short Peptides are simple bio-inspired building blocks for the fabrication of functional materials . Fmoc is widely used as a main amine protecting group in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Chemical Reactions Analysis

Fmoc-Asp-NH2 is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .Physical And Chemical Properties Analysis

The empirical formula of Fmoc-D-asp-NH2 is C19H18N2O5. Its CAS Number is 200335-40-6 and its molecular weight is 354.36 .科学的研究の応用

Drug Delivery Systems

Fmoc-D-asp-NH2 plays a pivotal role in the development of drug delivery systems . Its ability to form self-assembling hydrogels makes it an excellent carrier for controlled drug release . These hydrogels can encapsulate therapeutic agents and ensure their targeted delivery, thereby enhancing the efficacy of treatments while minimizing side effects.

Tissue Engineering

In tissue engineering , Fmoc-D-asp-NH2 contributes to the creation of scaffolds that support cell adhesion and proliferation . These scaffolds mimic the extracellular matrix, providing a conducive environment for tissue regeneration and repair, particularly in bone tissue engineering applications.

Diagnostic Tools

The compound’s utility extends to the realm of diagnostic tools . Fmoc-D-asp-NH2-based hydrogels can be used in imaging applications due to their biocompatibility and the physiologically relevant environment they provide for in vitro experiments .

Bioprinting

Fmoc-D-asp-NH2 is instrumental in bioprinting technologies. It serves as a scaffold material that can be printed into three-dimensional structures for biomedical applications, including the creation of tissue models and organ replicas for research and therapeutic purposes .

Peptide Synthesis

This compound is a key building block in peptide synthesis , particularly in the Fmoc solid-phase peptide synthesis method . It provides protection for the amino group during the coupling of amino acids, which is crucial for the synthesis of complex peptides.

Biotechnological Applications

Lastly, Fmoc-D-asp-NH2’s self-assembly properties are harnessed in various biotechnological applications . Its inherent hydrophobicity and aromaticity promote the association of building blocks, leading to the fabrication of functional materials with potential uses in bio-templating, catalysis, and the development of new therapeutic agents .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(3R)-4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5/c20-18(24)16(9-17(22)23)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,24)(H,21,25)(H,22,23)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRMWRHTRSQVJJ-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427179 | |

| Record name | Fmoc-D-aspartic acid alpha-amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-asp-NH2 | |

CAS RN |

200335-41-7 | |

| Record name | Fmoc-D-aspartic acid alpha-amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 200335-41-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B557664.png)